REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:14][NH:15]C(N(C)C)=O)=[C:9]([CH:13]=1)[C:10](O)=[O:11])([CH3:4])([CH3:3])[CH3:2].Cl.C(=O)([O-])[O-].[K+].[K+]>FC(F)(F)C(O)=O>[C:1]([C:5]1[CH:13]=[C:9]2[C:8]([CH2:14][NH:15][C:10]2=[O:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C(=O)O)C1)CNC(=O)N(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL, round-bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl t-butyl ether ((100 mL) and ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C2CNC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 788 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |